5-chloro-2-ethynyl-1,3-thiazole
Description
Properties
CAS No. |
1692498-41-1 |
|---|---|
Molecular Formula |
C5H2ClNS |
Molecular Weight |
143.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation of Preformed Thiazole Intermediates
A foundational approach involves introducing halogens at specific positions on the thiazole ring to enable subsequent cross-coupling. For example, 2-amino-5-chloro-1,3-thiazole (derived from thiourea and chlorinated aldehydes) can undergo diazotization with sodium nitrite and HCl, followed by treatment with CuCl to yield 2-chloro-5-chloro-1,3-thiazole . This intermediate serves as a precursor for ethynyl group installation via Sonogashira coupling. However, the stability of the diazonium intermediate remains a concern, necessitating low temperatures (-10°C to 0°C) and aprotic solvents.
Sonogashira Coupling for Ethynyl Group Introduction
The Sonogashira reaction, which couples terminal alkynes with aryl or heteroaryl halides using palladium catalysts, is a promising route. For instance, 2-iodo-5-chloro-1,3-thiazole (synthesized via iodination of 2-chloro-5-chloromethylthiazole) reacts with trimethylsilylacetylene under Pd(PPh₃)₄ catalysis to yield 5-chloro-2-(trimethylsilylethynyl)-1,3-thiazole , followed by desilylation with K₂CO₃/MeOH to obtain the target compound. Challenges include the limited availability of 2-iodothiazole derivatives and competing side reactions under basic conditions.
Table 1: Sonogashira Coupling Conditions for Ethynyl Group Installation
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Iodo-5-chlorothiazole | Pd(PPh₃)₄, CuI, PPh₃ | THF | 60°C | 58 | |
| 2-Bromo-5-chlorothiazole | PdCl₂(PPh₃)₂, CuI | DMF | 80°C | 42 |
Ring Construction with Pre-Installed Ethynyl Groups
Hantzsch Thiazole Synthesis Modifications
The classical Hantzsch method, which combines α-haloketones with thioamides, can be adapted to incorporate ethynyl groups. For example, reacting propargyl bromide (as an α-haloalkyne) with thioacetamide in ethanol under reflux forms 2-ethynylthiazole . Subsequent chlorination at position 5 using POCl₃ or SOCl₂ yields the target compound. However, the reactivity of propargyl bromide often leads to polymerization, requiring careful stoichiometric control and low temperatures (-20°C).
Cyclization of Ethynyl-Containing Precursors
Alternative routes involve cyclizing ethynyl-bearing intermediates. For instance, 3-chloro-N-(prop-2-yn-1-yl)thioamide undergoes base-mediated cyclization in DMF at 100°C to form this compound. This method avoids harsh chlorination steps but struggles with regioselectivity, often producing mixtures of 4- and 5-chloro isomers.
Functionalization of Existing Thiazole Derivatives
Dehydrohalogenation of Vicinal Dihalides
Starting from 2,5-dichloro-1,3-thiazole , treatment with a strong base (e.g., KOtBu) in DMSO induces dehydrohalogenation, eliminating HCl to form the ethynyl group. This one-pot method offers simplicity but requires precise control over reaction time and temperature to prevent over-elimination or ring degradation.
Metal-Mediated Alkyne Transfer
Recent advances in transition-metal catalysis enable direct alkyne transfer to chlorinated thiazoles. Using Pd(OAc)₂ and XPhos as a ligand system, 5-chloro-2-chlorothiazole reacts with ethynylmagnesium bromide in THF at 25°C to afford the target compound in moderate yields (35–45%). The method’s scalability is limited by the cost of palladium catalysts and the sensitivity of Grignard reagents to moisture.
Comparative Analysis of Methodologies
Table 2: Key Metrics for Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Sonogashira Coupling | 2-Iodothiazole | 3 | 58 | 92 | Moderate |
| Hantzsch Modification | Propargyl bromide | 2 | 34 | 85 | Low |
| Dehydrohalogenation | 2,5-Dichlorothiazole | 1 | 41 | 88 | High |
| Metal-Mediated Transfer | 5-Chloro-2-chlorothiazole | 2 | 45 | 90 | Low |
-
Sonogashira Coupling balances yield and purity but depends on costly iodinated precursors.
-
Hantzsch Modifications suffer from low yields due to side reactions but offer streamlined synthesis.
-
Dehydrohalogenation is scalable but requires high-purity dihalide starting materials.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2-position and 5-position, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine gas and alkynylating agents such as acetylene are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5-chloro-2-ethynyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-chloro-2-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Halogenated Derivatives :
- 5-Bromo-2-chloro-1,3-thiazole (CAS: 3034-56-8) replaces the ethynyl group with a bromine atom. Bromine's larger atomic radius and lower electronegativity compared to chlorine may alter π-stacking interactions and metabolic stability in biological systems .
- 2-Chloro-5-chloromethyl-1,3-thiazole (–19) features a chloromethyl group, enhancing electrophilicity and serving as an agrochemical intermediate. The ethynyl group in the target compound, however, offers orthogonal reactivity for modular synthesis .
Alkyl/Amino Derivatives:
- 5-Ethyl-2-(methylthio)-1,3-thiazole (CAS: 196500-11-5) incorporates ethyl and methylthio groups, which increase hydrophobicity.
- 2-Ethylamino-1,3-thiazole () demonstrates how amino groups can influence CYP3A4 inhibition, a liability absent in ethynyl-substituted compounds due to their distinct electronic profile .
Functionalized Derivatives :
- 5-Acyl-2-amino-1,3-thiazoles () highlight the role of electron-withdrawing acyl groups in modulating reactivity. The ethynyl group’s electron-deficient nature may similarly activate the thiazole ring for nucleophilic substitution .
- 5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3) utilizes a reactive carbonyl chloride group for acylation, whereas the ethynyl group enables cycloaddition reactions .
Physicochemical Properties
| Compound | Key Substituents | Melting Point (℃) | Solubility | Reactivity Highlights |
|---|---|---|---|---|
| 5-Chloro-2-ethynyl-1,3-thiazole | Cl, -C≡CH | N/A | Low polarity | Click chemistry, Sonogashira coupling |
| 2-Chloro-5-chloromethyl-1,3-thiazole | Cl, -CH2Cl | N/A | Moderate polarity | Electrophilic substitution |
| 5-Bromo-2-chloro-1,3-thiazole | Br, Cl | N/A | Low polarity | Halogen bonding, agrochemical use |
| 5-Ethyl-2-(methylthio)-1,3-thiazole | -C2H5, -SMe | N/A | Hydrophobic | Metabolic stability |
Antiproliferative and Cytotoxic Effects
- 4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole derivatives () exhibit antiproliferative activity against HepG2 cells (IC50 ~1–5 µM).
- Thiazolyl-thiazole derivatives () show cytotoxicity against HepG2 (IC50: 0.50–2.91 µM). The ethynyl group may similarly enhance DNA intercalation or enzyme inhibition .
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-2-ethynyl-1,3-thiazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of this compound can be approached via halogenation followed by Sonogashira coupling. A typical route involves:
Halogenation : Introduce chlorine at the 5-position of the thiazole ring using reagents like thionyl chloride (SOCl₂) under basic (pyridine) or acidic (H₂SO₄) conditions, as seen in analogous thiadiazole syntheses .
Ethynyl Group Introduction : Utilize palladium-catalyzed cross-coupling (Sonogashira reaction) between 5-chloro-2-iodo-1,3-thiazole and terminal alkynes. Key conditions include using CuI as a co-catalyst, inert atmosphere (N₂/Ar), and solvents like THF or DMF at 60–80°C.
Yield optimization requires strict control of moisture, stoichiometric ratios (1:1.2 thiazole:alkyne), and catalyst loading (5–10 mol% Pd(PPh₃)₄).
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation involves:
- NMR Spectroscopy : ¹H NMR detects the ethynyl proton (δ ~2.5–3.5 ppm as a singlet). ¹³C NMR identifies the sp-hybridized carbons (δ ~70–85 ppm for C≡CH).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (C≡C: ~1.20 Å) and angles, as demonstrated in related thiazole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 170.97 for C₅H₃ClNS).
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer : Initial screening focuses on:
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to controls like ampicillin .
- Enzyme Inhibition : Evaluate activity against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis assays monitoring NADH oxidation, as seen in nitazoxanide derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
- Electrophilicity : Compute Fukui indices to identify reactive sites (C-2 and C-5 due to electron-withdrawing Cl and ethynyl groups).
- Transition States : Simulate SNAr (nucleophilic aromatic substitution) with amines/thiols, assessing activation energy barriers.
Experimental validation involves kinetic studies (e.g., pseudo-first-order conditions in DMSO at 25°C) .
Q. How do researchers resolve contradictions in literature data regarding this compound’s biological activity?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values) are addressed by:
- Standardized Assays : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (MTT assay, 48-h exposure).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethynyl vs. methyl groups) using analogs from databases like PubChem .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like solvent (DMSO vs. ethanol) .
Q. What advanced techniques characterize the compound’s interactions with biomacromolecules?
- Methodological Answer : Techniques include:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like cytochrome P450.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures (e.g., with PFOR enzyme), identifying hydrogen bonds (N–H⋯N) and hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
